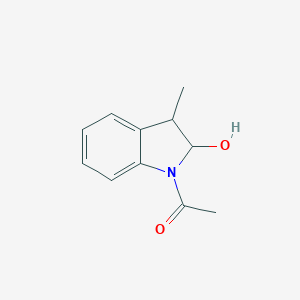
1-Acetyl-3-methylindolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-methylindolin-2-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-Acetyl-3-methylindolin-2-ol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For this compound, specific conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for yield and purity. The process may include additional steps for purification and isolation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-3-methylindolin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring to more oxidized forms, often using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can modify the functional groups attached to the indole ring, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid, while reduction can produce 2,3-dihydroindole derivatives .
Aplicaciones Científicas De Investigación
1-Acetyl-3-methylindolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-methylindolin-2-ol involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes involved in oxidative stress, leading to its potential antioxidant properties . The exact molecular targets and pathways depend on the specific biological context and the functional groups attached to the indole ring .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its use in synthesizing pharmaceuticals.
2,3-Dihydroindole: A reduced form of indole with different chemical properties.
Uniqueness: 1-Acetyl-3-methylindolin-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
13303-72-5 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |
Clave InChI |
BAWYFLDLXARYCT-UHFFFAOYSA-N |
SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
SMILES canónico |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Sinónimos |
1-Acetyl-3-methylindolin-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















